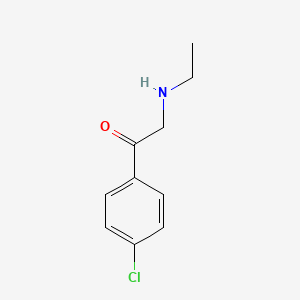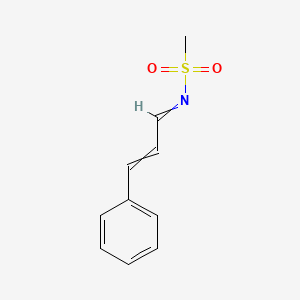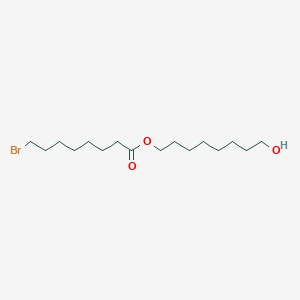![molecular formula C17H16N4O2S B12524963 2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)
2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a complex organic compound that belongs to the class of triazolothiadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves the reaction of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazolothiadiazoles, such as:
- 3,6-Diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles with different substituents on the phenyl rings .
Uniqueness
What sets 2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy group on the phenyl ring and the hydroxyl group on the triazolothiadiazole core contribute to its distinct reactivity and biological activity profile .
Eigenschaften
Molekularformel |
C17H16N4O2S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-12-9-7-11(8-10-12)15-18-19-17-21(15)20-16(24-17)13-5-3-4-6-14(13)22/h3-10,16,20,22H,2H2,1H3 |
InChI-Schlüssel |
SFVQMJOLRKAVFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate](/img/structure/B12524881.png)
![3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole](/img/structure/B12524888.png)

methyl}pyridine](/img/structure/B12524895.png)
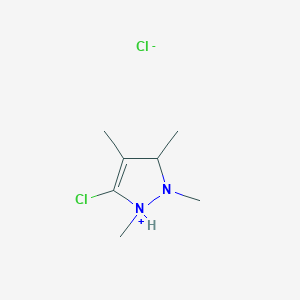
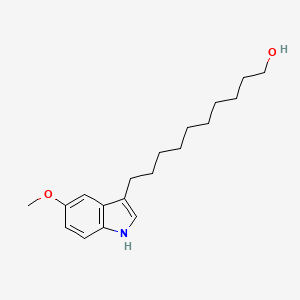

![5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2'-deoxyuridine](/img/structure/B12524917.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B12524920.png)

